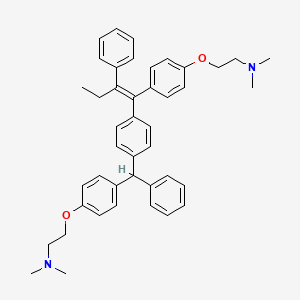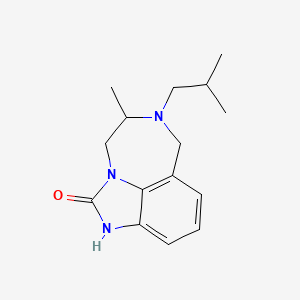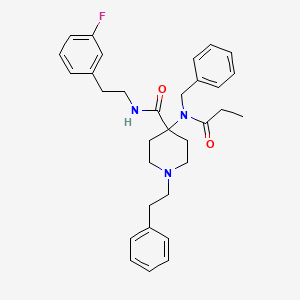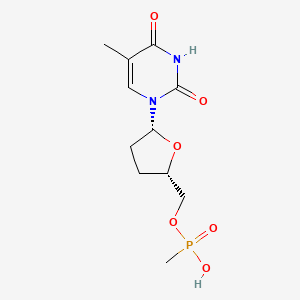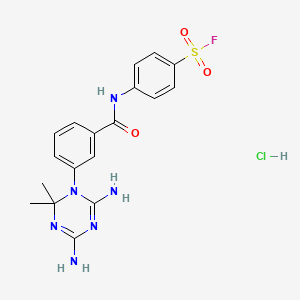
Cephalexin S-sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalexin S-sulfoxide is a derivative of cephalexin, a widely used cephalosporin antibiotic. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound. This compound retains the core structure of cephalexin but includes an additional oxygen atom bonded to the sulfur atom, forming the sulfoxide group. This modification can influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin S-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pH, and the concentration of oxidizing agents. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Cephalexin S-sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cephalexin sulfone.
Reduction: Cephalexin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cephalexin S-sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of sulfoxide groups on the stability and reactivity of beta-lactam antibiotics.
Biology: Investigated for its potential antibacterial activity and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties compared to cephalexin.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Cephalexin S-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. The presence of the sulfoxide group may affect the binding affinity and stability of the compound, potentially altering its antibacterial efficacy.
Comparación Con Compuestos Similares
Cephalexin S-sulfoxide can be compared with other cephalosporin derivatives such as:
Cephalexin: The parent compound, lacking the sulfoxide group.
Cephalexin sulfone: A further oxidized form with a sulfone group.
Cefadroxil: Another cephalosporin with a similar structure but different side chains.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which can influence its chemical stability, solubility, and biological activity. This makes it a valuable compound for studying the structure-activity relationships of cephalosporins and for developing new antibiotics with improved properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its potential in various scientific and industrial fields.
Propiedades
Número CAS |
74708-55-7 |
|---|---|
Fórmula molecular |
C16H17N3O5S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25+/m1/s1 |
Clave InChI |
GAMHLNJQISGSQF-BYWJNASNSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@@](=O)C1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


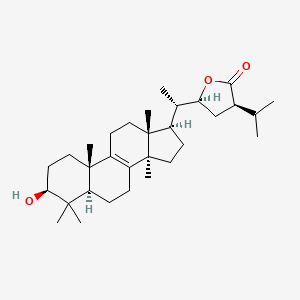
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
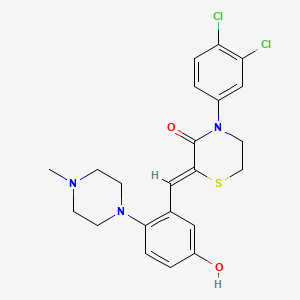
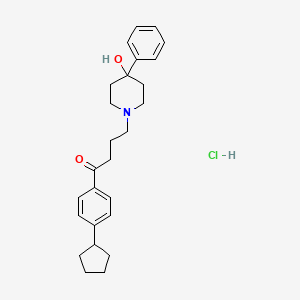
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)

![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
